N-Methyl-3-pyridinamine

Lipophilicity Physicochemical Property CNS Drug Design

N-Methyl-3-pyridinamine (3-(methylamino)pyridine, CAS 18364-47-1) is a heterocyclic amine featuring a pyridine ring with a secondary methylamino substituent at the 3-position. This monomethylated aminopyridine core constitutes a versatile building block in medicinal chemistry and organic synthesis, particularly as an intermediate for pharmaceuticals targeting neurological conditions and kinase inhibitors.

Molecular Formula C6H8N2
Molecular Weight 108.14 g/mol
CAS No. 18364-47-1
Cat. No. B098533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-3-pyridinamine
CAS18364-47-1
Molecular FormulaC6H8N2
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESCNC1=CN=CC=C1
InChIInChI=1S/C6H8N2/c1-7-6-3-2-4-8-5-6/h2-5,7H,1H3
InChIKeyDBGFNLVRAFYZBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-3-pyridinamine (CAS 18364-47-1): Core Heterocyclic Building Block with Differentiated Physicochemical and Synthetic Properties


N-Methyl-3-pyridinamine (3-(methylamino)pyridine, CAS 18364-47-1) is a heterocyclic amine featuring a pyridine ring with a secondary methylamino substituent at the 3-position [1]. This monomethylated aminopyridine core constitutes a versatile building block in medicinal chemistry and organic synthesis, particularly as an intermediate for pharmaceuticals targeting neurological conditions and kinase inhibitors [2]. Its distinct physicochemical properties—including a calculated XLogP3 of 0.8 and pKa of 8.70—differentiate it from unmethylated analogs and govern its reactivity, solubility, and downstream synthetic utility [1] .

Why Generic 3-Aminopyridine Analogs Cannot Replace N-Methyl-3-pyridinamine in Demanding Synthesis and SAR Workflows


While 3-aminopyridine and its derivatives share a common pyridine scaffold, simply substituting an unsubstituted 3-aminopyridine for N-Methyl-3-pyridinamine disregards critical differences in lipophilicity (LogP shift from ~0.1 to 0.8), basicity (pKa reduction from ~9.1 to 8.70), and steric/electronic protection at the amine nitrogen [1] [2] . These distinctions directly impact reaction selectivity (minimizing over-alkylation or pyridine N-quaternization), intermediate solubility in organic media, and the biological activity of downstream products, as N-methylation has been shown to be a key positive contributor to target engagement in multiple SAR series [3]. Procurement of a non-methylated analog introduces uncontrolled variables into established synthetic routes and risks failure to reproduce published biological outcomes.

Quantitative Differentiation of N-Methyl-3-pyridinamine from 3-Aminopyridine and In-Class Analogs: A Data-Centric Selection Guide


Enhanced Lipophilicity (XLogP3 = 0.8) vs. 3-Aminopyridine (LogP ≈ 0.1) Drives Organic Phase Partitioning and CNS Penetration Potential

N-Methyl-3-pyridinamine exhibits an XLogP3 value of 0.8 [1], a >7-fold increase in predicted octanol-water partition coefficient compared to unmethylated 3-aminopyridine, which has reported LogP values ranging from 0.001 to 0.11 [2]. This shift reflects the hydrophobic contribution of the N-methyl group, which significantly alters the compound's solubility profile and organic-phase partitioning behavior in work-up and extraction steps.

Lipophilicity Physicochemical Property CNS Drug Design

Reduced Basicity (pKa = 8.70) vs. 3-Aminopyridine (pKa ≈ 9.1) Minimizes Undesired Protonation and Salt Formation

The conjugate acid of N-Methyl-3-pyridinamine has a reported pKa of 8.70 (at 30°C) , which is approximately 0.4-0.5 log units less basic than the conjugate acid of 3-aminopyridine (pKa ~9.13) . This subtle reduction in basicity arises from the electron-donating methyl group altering the electronic environment of the ring nitrogen, and it can influence protonation state at physiological pH and in acidic reaction media.

Basicity pKa Reaction Selectivity

Synthetic Yield Advantage: 89.5% Yield in Key Alkylation Step Outperforms Alternative N-Methylation Routes

A described synthesis of N-Methyl-3-pyridinamine involves an intermediate N,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide, which is obtained in 89.5% yield via alkylation of 4-methyl-N-(pyridin-3-yl)benzenesulfonamide with methyl iodide in acetone under reflux with potassium carbonate [1]. This yield is notable compared to direct N-methylation of 3-aminopyridine, which often suffers from competing side reactions (over-alkylation, pyridine N-quaternization) that can reduce yields to below 60% in comparable protocols.

Synthesis Efficiency Alkylation Process Chemistry

Fragment-Based SAR Confirms N-Methyl Group as Essential Positive Contributor to Biological Activity

In a hologram quantitative structure-activity relationship (HQSAR) analysis of a focused dataset, the N-methyl substituent on the pyridine ring was highlighted in green, indicating a high positive contribution to the activity of the most potent compound [1]. Critically, removal of this N-methyl group led to the least active compound in the series, demonstrating a significant loss of potency. This fragment-level SAR underscores that the methyl group is not a passive structural feature but an active determinant of biological efficacy.

Structure-Activity Relationship Fragment Contribution HQSAR

Optimal Use Cases for N-Methyl-3-pyridinamine Based on Quantified Differentiation


Medicinal Chemistry Hit-to-Lead Optimization Targeting CNS or Kinase Space

Researchers seeking to improve blood-brain barrier penetration or balance solubility can leverage the LogP shift of +0.7 relative to 3-aminopyridine to tune physicochemical properties. The N-methyl group's positive SAR contribution [1] supports its use as a privileged scaffold in kinase inhibitor design (e.g., PI3K inhibitors [2]), where methylation can enhance both potency and metabolic stability.

Multi-Step Organic Synthesis Requiring Amine Protection and Selective Alkylation

For sequences involving further functionalization of the pyridine ring, N-Methyl-3-pyridinamine provides an inherent N-protection strategy that minimizes pyridine N-quaternization and over-alkylation side reactions . The high-yielding sulfonamide-protected route (89.5% yield) [3] is particularly suited for scale-up in process chemistry laboratories.

Analytical Method Development and Chromatographic Separation

The increased lipophilicity (XLogP3 0.8 vs. 0.1 for 3-aminopyridine) translates to greater retention on reversed-phase HPLC columns, facilitating cleaner separation from more polar impurities. This property is advantageous when developing purity assays or preparative chromatography protocols for downstream intermediates.

Fragment-Based Drug Discovery Libraries

As a fragment molecule with favorable physicochemical properties (MW 108.14, LogP 0.8, HBD 1, HBA 2) [4], N-Methyl-3-pyridinamine is well-suited for inclusion in fragment screening libraries. The evidence that its N-methyl group positively contributes to target engagement [1] increases the likelihood of identifying tractable hits amenable to subsequent optimization.

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